N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C19H22FN3O3S. This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and a sulfonyl phenyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl chloride with piperazine to form 3-fluorobenzylpiperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s overall conformation and interactions with biological targets. The piperazine ring can interact with various receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Shares the fluorobenzyl and piperazine moieties but lacks the sulfonyl phenyl group.
(4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-1,2,4-triazol-4-yl]amine: Contains similar fluorobenzyl and sulfonyl groups but differs in the triazole ring structure.
1-(3-Fluorobenzyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine: Similar structure with additional trifluoromethyl group.
Uniqueness
N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of fluorobenzyl, piperazine, and sulfonyl phenyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-[4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-15(24)21-18-5-7-19(8-6-18)27(25,26)23-11-9-22(10-12-23)14-16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBCQGAAPVZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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